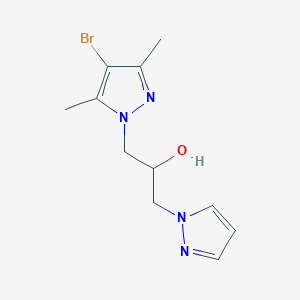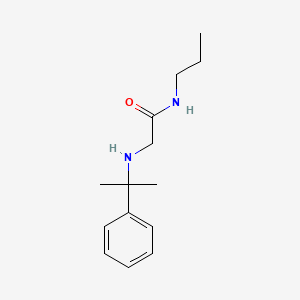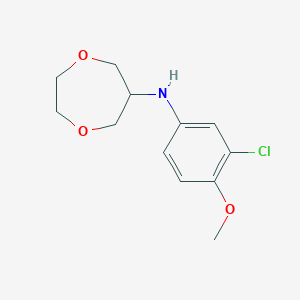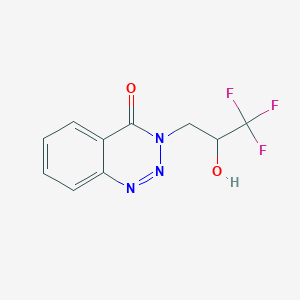![molecular formula C11H10F3N3O B7049357 3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7049357.png)
3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is a complex organic compound characterized by its trifluoromethyl group and pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: . Common synthetic routes include:
Hydroxylation: The hydroxy group is introduced using reagents like hydrobromic acid or hydrochloric acid under controlled conditions.
Cyanation: The carbonitrile group is introduced using reagents like cyanogen bromide or potassium cyanide.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled environments to maintain reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure and properties.
Substitution: Substitution reactions can introduce different substituents at various positions on the pyridine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group enhances the stability and reactivity of the resulting compounds.
Biology: In biological research, 3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile is used to study enzyme inhibition and receptor binding. Its unique structure allows for the exploration of new biological pathways and targets.
Medicine: The compound has potential applications in drug development, particularly in the design of new pharmaceuticals. Its ability to interact with various biological targets makes it a valuable candidate for therapeutic agents.
Industry: In the industrial sector, this compound is used in the production of agrochemicals and materials. Its trifluoromethyl group imparts desirable properties such as increased resistance to degradation and improved efficacy.
Mechanism of Action
The mechanism by which 3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's binding affinity to these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3-Hydroxybenzotrifluoride: This compound shares the trifluoromethyl group but lacks the pyridine ring.
Trifluoromethylated Pyridines: Other pyridine derivatives with trifluoromethyl groups but different substituents.
Uniqueness: 3-[3-Hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile stands out due to its combination of the trifluoromethyl group and the pyridine ring, which provides unique chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
3-[3-hydroxy-3-(trifluoromethyl)pyrrolidin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N3O/c12-11(13,14)10(18)3-5-17(7-10)9-2-1-4-16-8(9)6-15/h1-2,4,18H,3,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEJIEVGCRPEND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1(C(F)(F)F)O)C2=C(N=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(1,1-dioxothiolan-3-yl)-N-methyl-N-[(4-methyl-1,3-thiazol-2-yl)methyl]methanamine](/img/structure/B7049274.png)



![2-[2-(3-hydroxypropyl)pyrrolidin-1-yl]-N,N-dimethylethanesulfonamide](/img/structure/B7049286.png)
![4-Hydroxy-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B7049295.png)
![1-[4-(Oxan-4-yl)butyl]pyrazole-4-carbonitrile](/img/structure/B7049307.png)
![2-Bromo-6-[(2-cyclopropyl-2-hydroxypropyl)amino]benzonitrile](/img/structure/B7049310.png)

![N-[(3-methylimidazol-4-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)cyclopropanamine](/img/structure/B7049322.png)
![N-[(1-methylimidazol-2-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)cyclopropanamine](/img/structure/B7049329.png)
![5-Tert-butyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7049337.png)
![3-[3-(4-Iodopyrazol-1-yl)propyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7049343.png)
![N-[1-(2-methoxypropyl)piperidin-4-yl]propane-1-sulfonamide](/img/structure/B7049350.png)
